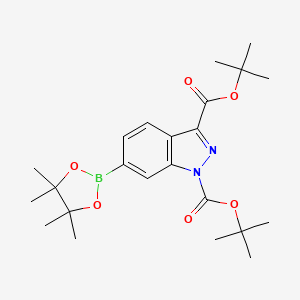
Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate is a complex organic compound that serves as a significant intermediate in the synthesis of various chemical products. This compound is characterized by its intricate molecular structure, which includes a boronic ester group and an indazole ring system. Its unique properties make it valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of indazole-1,3-dicarboxylate with a boronic acid derivative under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring consistent quality and reducing waste.
Chemical Reactions Analysis
Types of Reactions: Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the boronic ester group.
Substitution Reactions: Replacement of the boronic ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Palladium catalysts and various nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of indazole-1,3-dicarboxylate derivatives.
Reduction: Production of boronic acid derivatives.
Substitution Reactions: Generation of various substituted indazole compounds.
Scientific Research Applications
Chemistry: In chemistry, Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biological research to study enzyme inhibition and protein interactions. Its boronic ester group can mimic the natural substrates of enzymes, making it a valuable tool in biochemical assays.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Industrially, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for creating advanced polymers and surface treatments.
Mechanism of Action
The mechanism by which Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with amino acids in enzymes, leading to inhibition or modulation of their activity. The indazole ring system can interact with various biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness: Ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indazole-1,3-dicarboxylate stands out due to its indazole core, which is not present in the other listed compounds. This structural difference imparts unique chemical and biological properties, making it more versatile in various applications.
Properties
Molecular Formula |
C23H33BN2O6 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
ditert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1,3-dicarboxylate |
InChI |
InChI=1S/C23H33BN2O6/c1-20(2,3)29-18(27)17-15-12-11-14(24-31-22(7,8)23(9,10)32-24)13-16(15)26(25-17)19(28)30-21(4,5)6/h11-13H,1-10H3 |
InChI Key |
NHGXJVUFAVFYLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















